carbonic acid;guanidine
Description
Carbonic Acid (H₂CO₃)
Carbonic acid is a weak, unstable acid formed when carbon dioxide (CO₂) dissolves in water. It plays a critical role in biological systems, particularly in the bicarbonate buffer system, which regulates pH in blood and tissues. Due to its instability, it readily decomposes into CO₂ and water, making it transient in most environments .
Guanidine (HNC(NH₂)₂)
Guanidine is a strong organic base with a pKa of ~13.6, existing in its protonated form (guanidinium ion) at physiological pH. It is structurally analogous to carbonic acid, where the carbonyl (C=O) and hydroxyl (-OH) groups are replaced by imine (C=NH) and amine (-NH₂) groups, respectively . Guanidine is rarely found in its free form due to instability but is commonly stabilized as salts (e.g., guanidine carbonate, guanidine hydrochloride). It is biosynthesized from arginine via hydroxyl radical-mediated pathways and serves as a precursor for uremic toxins and bioactive compounds .
Properties
IUPAC Name |
carbonic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSRVXJGTIRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924671 | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-85-1, 124-46-9 | |
| Record name | Diguanidinium carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC146175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GUANIDINE CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thermal Decomposition of Ammonium Thiocyanate Followed by Carbonation
A foundational laboratory method for producing guanidine involves the thermal decomposition of ammonium thiocyanate (NH₄SCN) under anhydrous conditions. When heated to 180–190°C, NH₄SCN undergoes decomposition to yield guanidine and byproducts such as hydrogen sulfide (H₂S) and carbon disulfide (CS₂):
$$ 3 \, \text{NH}4\text{SCN} \rightarrow 2 \, \text{CH}5\text{N}3 + \text{H}2\text{S} + \text{CS}2 $$
The resulting guanidine is then reacted with carbon dioxide in the presence of water to form guanidine carbonate. This carbonation step leverages the strong basicity of guanidine, which readily reacts with carbonic acid (H₂CO₃) derived from CO₂ dissolution:
$$ 2 \, \text{HN=C(NH}2\text{)}2 + \text{H}2\text{CO}3 \rightarrow (\text{HN=C(NH}2\text{)}2\text{)}2\text{CO}3 + \text{H}2\text{O} $$
Infrared spectroscopy studies have confirmed the formation of guanidine–CO₂ complexes during such reactions, underscoring the role of guanidine as both a nucleophile and a base in stabilizing carbonate adducts.
Neutralization of Guanidine Hydrochloride with Sodium Carbonate
An alternative laboratory route involves the metathesis reaction between guanidine hydrochloride and sodium carbonate. This method exploits the high solubility contrast between sodium chloride (NaCl) and guanidine carbonate in aqueous media:
$$ 2 \, \text{HN=C(NH}2\text{)}2\cdot\text{HCl} + \text{Na}2\text{CO}3 \rightarrow (\text{HN=C(NH}2\text{)}2\text{)}2\text{CO}3 + 2 \, \text{NaCl} $$
The reaction is typically conducted in water, with subsequent filtration to remove NaCl and evaporation to isolate guanidine carbonate. While this method offers straightforward scalability, the purity of the product depends on rigorous removal of residual sodium ions, often requiring recrystallization from ethanol or ammonia.
Industrial Production Processes
Patent-Based Method from Urea Pyrolysis Byproducts
A commercially significant method for guanidine carbonate production utilizes mother liquors generated during melamine synthesis from urea. These liquors contain urea, ammonia, and carbon dioxide, which serve as precursors for guanidine carbonate formation. The process involves:
- Ammonia and CO₂ Stripping : Heating the aqueous solution to ≤80°C at atmospheric pressure to volatilize free NH₃ and CO₂.
- Vacuum Evaporation : Concentrating the solution under reduced pressure (0.1–0.8 atm) at 50–80°C until urea precipitates upon cooling.
- Urea Separation : Removing precipitated urea via filtration.
- Liquid Ammonia Treatment : Suspending the residual concentrate in liquid ammonia, where guanidine carbonate remains insoluble while residual urea dissolves.
- Filtration and Drying : Isolating the pure guanidine carbonate product.
This method achieves an 86.5% yield with high purity (>98%), making it advantageous for large-scale operations. The use of melamine production byproducts also enhances cost-efficiency and sustainability.
Two-Step Synthesis via Guanidinium Salts
Industrial routes often employ a two-step strategy starting with dicyandiamide (NCNHC(NH₂)NHCN) and ammonium salts. In the first step, dicyandiamide reacts with ammonium chloride (NH₄Cl) under heat to form guanidinium chloride:
$$ \text{NCNHC(NH}2\text{)NHCN} + 2 \, \text{NH}4\text{Cl} \rightarrow 2 \, (\text{HN=C(NH}2\text{)}2\text{)}^+\text{Cl}^- + \text{NH}3 $$
The guanidinium chloride is then treated with sodium carbonate to precipitate guanidine carbonate:
$$ 2 \, (\text{HN=C(NH}2\text{)}2\text{)}^+\text{Cl}^- + \text{Na}2\text{CO}3 \rightarrow (\text{HN=C(NH}2\text{)}2\text{)}2\text{CO}_3 + 2 \, \text{NaCl} $$
This method benefits from the commercial availability of dicyandiamide and allows for modular scaling. However, the requirement for multiple purification steps to remove NaCl and unreacted intermediates can increase operational costs.
Analysis of Methodologies
| Method | Starting Materials | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|---|
| Thermal decomposition + carbonation | NH₄SCN, CO₂ | 180–190°C, anhydrous | Moderate | High | Simple setup, suitable for labs |
| Neutralization of guanidine HCl | Guanidine HCl, Na₂CO₃ | Aqueous, room temperature | High | Moderate | Scalable, uses common reagents |
| Urea pyrolysis byproducts | Melamine mother liquor | ≤80°C, vacuum evaporation | 86.5% | >98% | Utilizes waste streams, cost-effective |
| Two-step via guanidinium salts | Dicyandiamide, NH₄Cl, Na₂CO₃ | Elevated temperatures | High | High | Modular, industrial scalability |
Yield and Purity Considerations : The patent-based method from urea pyrolysis byproducts achieves the highest reported yield (86.5%) and purity due to the selective precipitation of guanidine carbonate in liquid ammonia. In contrast, laboratory methods like thermal decomposition suffer from lower yields due to side reactions involving NH₄SCN decomposition byproducts.
Environmental and Economic Factors : Industrial methods that repurpose melamine production waste align with green chemistry principles by minimizing raw material consumption and waste generation. However, the energy-intensive nature of vacuum evaporation and liquid ammonia handling presents challenges for carbon footprint reduction.
Chemical Reactions Analysis
CO₂ Fixation and Catalytic Mechanisms
Guanidine derivatives act as catalysts in CO₂ fixation via two primary pathways:
General Base Mechanism
-
Role : Guanidine (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) deprotonates amines, forming carbamate intermediates.
-
-
Deprotonation of 2-aminobenzonitrile by TBD → carbamate anion.
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Intramolecular nucleophilic attack on nitrile → isocyanate intermediate.
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Ring-opening hydrolysis → final product.
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CO₂ Activation Mechanism
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Cyclic guanidines (e.g., TBD, MTBD) form stable CO₂ adducts detected via ATR-FTIR .
-
Example Reaction :
Propargyl alcohol + CO₂ → α-methylene cyclic carbonate
Catalyst : Bicyclic guanidines
Conditions : 40°C, 100 bar CO₂
Yield : 85–95%
| Substrate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Propargyl alcohol | TBD | α-Methylene carbonate | 92 | |
| Propargylic diol | MTBD | Oxocarbonate | 78 |
Interaction with Nucleophiles and Electrophiles
Guanidine carbonate exhibits dual reactivity:
-
Nucleophilic character : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).
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Electrophilic character : Participates in Michael additions and Strecker reactions .
-
Alkylation :
-
Acylation :
Role in Polymer Functionalization
Guanidine-functionalized polymers enhance CO₂ capture. For example, PIM-guanidine achieves:
-
CO₂ Uptake : 1.3 mmol/g (dry), 2.0 mmol/g (humid) at 40 mbar CO₂ .
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Mechanism : Guanidine stabilizes carbonate/bicarbonate species via H-bonding and charge complementarity (confirmed by ¹³C NMR) .
| Polymer | CO₂ Partial Pressure (mbar) | Uptake (mmol/g) | Humidity | Reference |
|---|---|---|---|---|
| PIM-guanidine | 40 | 2.0 | Yes | |
| PIM-amine | 40 | 0.65 | No |
Decomposition Pathways
Guanidine carbonate degrades under high-temperature or oxidative conditions:
Scientific Research Applications
Pharmaceuticals
Guanidine carbonate is employed in the pharmaceutical industry for several purposes:
- Stabilization of Cytidine Triphosphate : It is used to stabilize cytidine triphosphate injections, which are crucial for certain medical treatments .
- Protein Denaturation : The compound acts as a potent protein denaturant, facilitating research in protein chemistry and biochemistry .
Environmental Applications
Recent research has highlighted the potential of guanidine carbonate in carbon capture technologies:
- CO₂ Capture : A novel approach using guanidine ligands has shown promise in capturing carbon dioxide through crystallization methods. This process allows for the efficient regeneration of sorbents with reduced energy requirements compared to traditional methods .
- Sorbent Regeneration : The crystallization process enables CO₂ to be released upon mild heating (80-120 ºC), making it an energy-efficient alternative to conventional amine scrubbing technologies .
Chemical Manufacturing
In chemical synthesis, guanidine carbonate serves as an important intermediate:
- Synthesis of Fine Chemicals : It is utilized for producing various fine chemicals, including guanidinium dinitramide (an oxidizer) and guanidinium cyclopropanecarboxylate .
- Catalysis : Bicyclic guanidines derived from guanidine carbonate have been shown to effectively catalyze the formation of cyclic carbonates under mild conditions .
Cosmetics and Personal Care
Guanidine carbonate is widely used in cosmetic formulations:
- Hair Relaxers : It acts as a depilatory agent and is integral to formulations that chemically straighten hair by uncurling it .
- pH Adjustment : The compound is employed to adjust pH levels in various cosmetic products, enhancing their stability and performance .
Textiles and Detergents
In the textile industry, guanidine carbonate functions as a flame retardant and a synergistic agent in detergents:
- Flame Retardants : It is used in technical textiles to improve fire resistance properties .
- Detergent Formulations : The compound enhances the effectiveness of detergents by acting as a synergistic agent, improving cleaning performance .
Case Study 1: Carbon Capture Efficiency
A study demonstrated that using guanidine-based sorbents for CO₂ capture resulted in a reduction of sorbent regeneration energy by 24% compared to traditional methods like monoethanolamine (MEA). This was achieved through a series of absorption-regeneration cycles that showcased the material's high efficiency in capturing CO₂ from flue gas sources .
Case Study 2: Pharmaceutical Stability
Research indicated that formulations containing guanidine carbonate significantly improved the stability of cytidine triphosphate injections. This enhancement is critical for maintaining the efficacy of these injections during storage and administration, thus benefiting patient treatment protocols .
Mechanism of Action
The mechanism of action of carbonic acid-guanidine involves its strong basicity and ability to form stable complexes with various molecules. Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating muscle weakness and fatigue associated with certain medical conditions.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Property | Carbonic Acid (H₂CO₃) | Guanidine (HNC(NH₂)₂) | Methylguanidine (CH₃NHC(NH₂)₂) |
|---|---|---|---|
| Molecular Formula | H₂CO₃ | CH₅N₃ | C₂H₇N₃ |
| Molecular Weight (g/mol) | 62.03 | 59.07 | 73.10 |
| Stability | Highly unstable | Unstable (free form); stable as salts | Stable in aqueous solutions |
| pKa | ~6.35 (first dissociation) | ~13.6 | ~11.5 |
| Key Functional Groups | -COOH, -OH | -NH₂, C=NH | -NH₂, -CH₃, C=NH |
Key Observations :
Carbonic Acid:
Guanidine and Derivatives:
- Natural Roles: Found in arginine side chains (proteins) and biosynthetic pathways (e.g., creatine synthesis via guanidinoacetic acid) .
- Toxicity: Methylguanidine, guanidinosuccinic acid, and other guanidino compounds accumulate in renal failure, acting as uremic toxins linked to neuropathy and oxidative stress . Hyperargininemia elevates guanidine metabolites, exacerbating neurological damage .
Carbonic Acid:
- Applications : Carbonated beverages, fire extinguishers, and pH regulation in water treatment.
Guanidine and Derivatives:
- Biocides : Alkyl guanidines (e.g., polyhexamethylene biguanide) disrupt bacterial membranes, offering broad-spectrum antimicrobial activity .
- Pharmaceuticals : Guanidine moieties enhance drug-receptor interactions (e.g., antiviral and antifungal agents) .
- Agriculture: Guanidinoacetic acid is used as a feed additive to boost muscle growth in livestock .
Stability and Environmental Presence
- Carbonic Acid : Predominantly exists transiently in aqueous environments; negligible accumulation due to rapid decomposition .
- Guanidine :
- Environmental Detection : Found in mixtures with arginine or methylguanidine in water and soil. Analytical methods (e.g., LC-MS) achieve >98% specificity for guanidine despite interference risks .
- Stability : Guanidine carbonate (C3H12N6O3) is a stable salt form, resisting CO₂ absorption under ambient conditions .
Biological Activity
Carbonic acid;guanidine is a compound that combines the properties of carbonic acid and guanidine, both of which exhibit significant biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
Overview of Carbonic Acid and Guanidine
Carbonic Acid is a weak acid formed when carbon dioxide dissolves in water. It plays a crucial role in physiological processes, including respiration and maintaining pH balance in blood.
Guanidine , on the other hand, is a strong organic base with a pKa around 12.5, which allows it to form stable interactions with biological molecules. It is recognized for its role in various biological processes, including enzyme activity modulation and receptor interactions .
Biological Activities
-
Antimicrobial Properties
- Guanidine derivatives have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain guanidinomethyl biaryl compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1-4 mg/mL against resistant strains like MRSA . The mechanism involves targeting bacterial proteins essential for cell division, such as FtsZ .
- Antitumor Activity
- Metabolic Regulation
- Neuroprotective Effects
Case Studies
- Study on Antimicrobial Activity : A series of guanidine-based compounds were synthesized and evaluated for their antibacterial activity. The study revealed that modifications in the guanidine structure significantly influenced their efficacy against various bacterial strains, highlighting the importance of structural optimization in drug design .
- Insulin Sensitivity Improvement : Research on 3-Guanidinopropionic acid demonstrated its effectiveness in enhancing insulin sensitivity while minimizing adverse metabolic effects associated with creatine metabolism, making it a candidate for further development in diabetes management .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Mechanism | MIC (mg/mL) |
|---|---|---|---|
| Antimicrobial | Guanidinomethyl biaryl | Targets FtsZ protein | 1-4 |
| Antitumor | Prenylated guanidines | Inhibits tumor growth, anti-angiogenic | Not specified |
| Metabolic Regulation | 3-Guanidinopropionic acid | Improves insulin sensitivity | Not specified |
| Neuroprotective | Various guanidine derivatives | Protects neuronal cells from degeneration | Not specified |
Q & A
Q. What are the primary mechanisms of interaction between guanidine and carbonic acid derivatives in biological systems?
Guanidine's guanidino group forms hydrogen bonds with carbonic acid esters and phosphate esters due to its strong affinity for hydrogen and nitrogen interactions . This bonding influences molecular transport, as seen in guanidinylated gene carriers, where charged Gua groups enhance cell-membrane permeability and nuclear localization . Methodological Approach: Use NMR spectroscopy to map hydrogen bonding patterns and computational modeling (e.g., DFT) to simulate geometric configurations of guanidine-carbonic acid complexes .
Q. How does guanidine’s solubility profile affect its reactivity with carbonic acid in aqueous environments?
Guanidine forms water-soluble salts with acids, including carbonic acid, due to its strong basicity. This solubility facilitates transport in biological systems but complicates isolation in experimental settings . Methodological Approach: Employ pH titration and conductivity measurements to assess solubility changes, paired with X-ray diffraction (XRD) to characterize salt crystallization dynamics .
Q. What experimental evidence supports guanidine’s role as a selective antiviral agent, particularly against poliovirus?
Guanidine inhibits poliovirus replication by targeting viral nucleic acid synthesis without disrupting host cell metabolism. Mutations in viral structural genes (e.g., nucleotide substitutions) can confer resistance . Methodological Approach: Use plaque reduction assays to quantify antiviral efficacy and next-generation sequencing to identify mutation hotspots in guanidine-resistant strains .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in data on guanidine-carbonic acid co-crystallization?
Conflicting reports on crystallization outcomes (e.g., hydrogen bonding vs. electrostatic interactions) may stem from variable pH or solvent polarity. Methodological Approach:
Q. What strategies optimize the use of guanidine-carbonic acid complexes in carbon capture technologies?
Guanidine-amino acid systems precipitate CO₂ as solid salts, reducing regeneration energy compared to liquid-phase systems like MEA. Methodological Approach:
Q. How do guanidine derivatives influence metabolic pathways in animal models, and what are the analytical challenges?
Guanidine acetic acid enhances growth performance in livestock by modulating tissue metabolism, but its effects vary with dosage and species. Methodological Approach:
- Use isotope tracing (¹³C-labeled guanidine) to track metabolic flux in vivo.
- Pair LC-MS/MS with RNA-seq to correlate metabolite levels with gene expression changes .
- Address interspecies variability by designing cross-species trials with standardized dosing protocols .
Methodological and Analytical Considerations
Q. What statistical frameworks are most effective for analyzing contradictory data in guanidine-carbonic acid studies?
- Apply Bayesian inference to model uncertainty in conflicting datasets (e.g., solubility vs. reactivity trends).
- Use ANOVA to test for significant differences across experimental conditions (e.g., pH, temperature) .
- Incorporate error propagation analysis to quantify uncertainties in kinetic measurements .
Q. How can computational methods improve the design of guanidine-based drug carriers targeting carbonic anhydrase?
- Perform molecular dynamics (MD) simulations to predict binding affinities between guanidine derivatives and enzyme active sites .
- Use QSAR models to optimize substituent groups for enhanced selectivity and reduced cytotoxicity .
- Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in guanidine-carbonic acid experiments?
- Document raw data (e.g., NMR spectra, crystallization conditions) in supplementary materials with metadata (e.g., instrument calibration logs) .
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Use version-controlled electronic lab notebooks (ELNs) to track procedural adjustments .
Q. How should researchers address discrepancies between theoretical models and experimental results in hydrogen bonding studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
